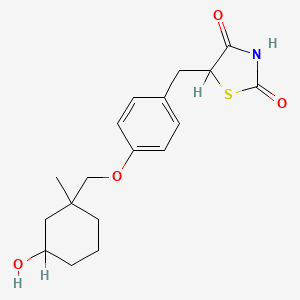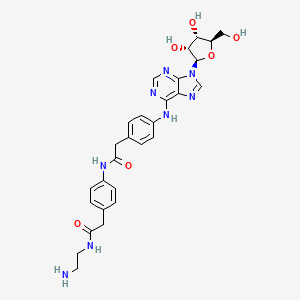
Benzoic acid, m-iodo-, 2-phenylhydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, m-iodo-, 2-phenylhydrazide is a bioactive chemical.
Scientific Research Applications
Benzoic Acid in Foods and Pharmaceuticals
Benzoic acid, including its derivatives like m-iodo-, 2-phenylhydrazide, is naturally present in plant and animal tissues. It's extensively used as a preservative in food, cosmetic, hygiene, and pharmaceutical products due to its antibacterial and antifungal properties. This widespread use has led to benzoic acid and its derivatives being found in various environmental elements like water, soil, and air, resulting in significant human exposure (del Olmo, Calzada, & Nuñez, 2017).
Synthesis and Chemical Reactions
In the field of chemistry, benzoic acid derivatives are used in various synthetic processes. For instance, the synthesis of benzimidazoles from 1,2-phenylenediamine and benzoic acid has been studied, revealing insights into how solvent properties of high-temperature water can impact chemical reactions (Dudd et al., 2003).
Microencapsulation in the Food Industry
Microencapsulation of benzoic acid is significant in food applications, enhancing the stability and controlled release of this preservative. The effects of variables like air temperature and benzoic acid concentration on microencapsulation have been examined, optimizing the process for food industry applications (Marques et al., 2016).
Corrosion Inhibition
Derivatives of benzoic acid, including m-iodo derivatives, have been studied for their corrosion inhibition properties. These compounds, particularly their salts, have shown excellent properties in corrosion tests for cutting fluids (Suga et al., 1979).
Antimicrobial and Metabolic Studies
Various derivatives of benzoic acid have been synthesized and evaluated for antimicrobial activities. These compounds' metabolic pathways, especially in the liver, have also been a subject of research, providing insight into their potential therapeutic applications (Komurcu et al., 1995).
Analgesic and Anti-inflammatory Properties
Some derivatives of benzoic acid, like the 2-Iodo-N’-[(1E)-Substituted Phenylmethylidene] Benzohydrazides, have been investigated for their potential analgesic and anti-inflammatory activities. These studies have implications for the development of new therapeutic agents (Harer et al., 2010).
Phase Behavior in Pharmaceutical Research
Benzoic acid is considered a model compound in pharmaceutical research. Understanding its phase behavior is crucial for drug development and manufacturing processes. Studies have investigated the stability and solubility of benzoic acid in various solvents, which is vital for process design in pharmaceuticals (Reschke et al., 2016).
properties
CAS RN |
74305-97-8 |
|---|---|
Product Name |
Benzoic acid, m-iodo-, 2-phenylhydrazide |
Molecular Formula |
C13H11IN2O |
Molecular Weight |
338.14 g/mol |
IUPAC Name |
3-iodo-N'-phenylbenzohydrazide |
InChI |
InChI=1S/C13H11IN2O/c14-11-6-4-5-10(9-11)13(17)16-15-12-7-2-1-3-8-12/h1-9,15H,(H,16,17) |
InChI Key |
JKZZGXXZSADHRO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NNC(=O)C2=CC(=CC=C2)I |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)C2=CC(=CC=C2)I |
Appearance |
Solid powder |
Other CAS RN |
74305-97-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Benzoic acid, m-iodo-, 2-phenylhydrazide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



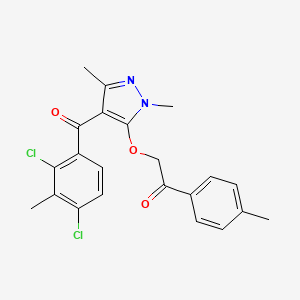

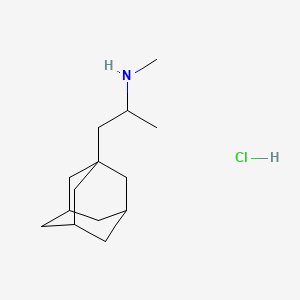
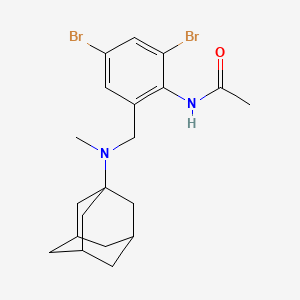

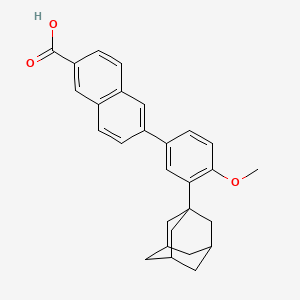
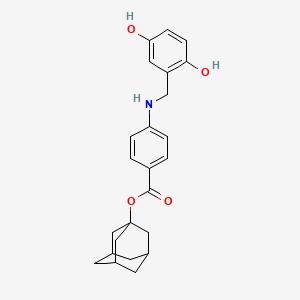

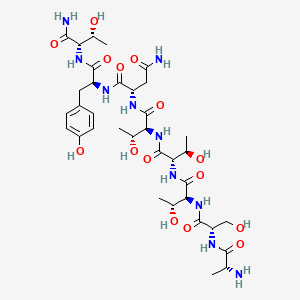
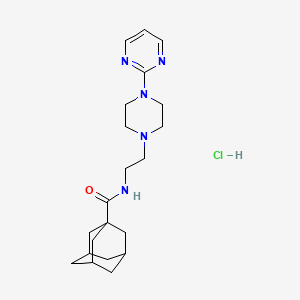
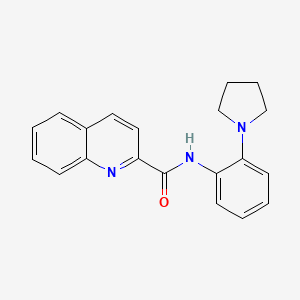
![(5R,6S)-4-Nitrobenzyl 6-((R)-1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1666607.png)
